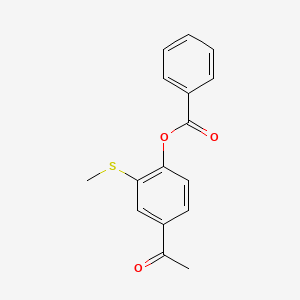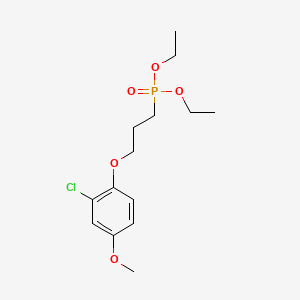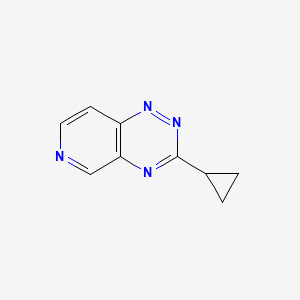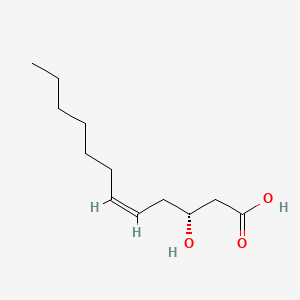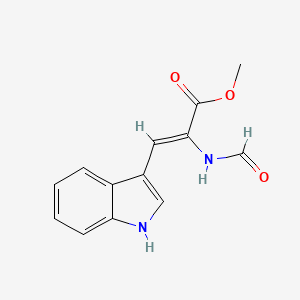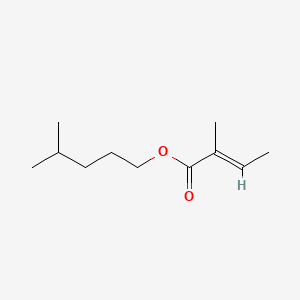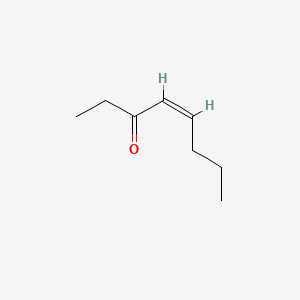![molecular formula C20H22N4O3 B12664285 2-[[4-(Morpholino)phenyl]azo]acetoacetanilide CAS No. 84604-33-1](/img/structure/B12664285.png)
2-[[4-(Morpholino)phenyl]azo]acetoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-312-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→C8H12N4+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers used in the polymerization process.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.
Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.
Medicine: The compound is used in the development of drug delivery systems, where its radical-initiating properties are harnessed to create polymer-based carriers for controlled drug release.
Industry: In industrial applications, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator is crucial in achieving desired polymer properties.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The decomposition process can be represented as follows:
C8H12N4→2C4H6N2⋅
The generated radicals can then react with monomers, propagating the polymerization process. The specific molecular targets and pathways depend on the nature of the monomers and the reaction conditions.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) is unique in its ability to generate free radicals under relatively mild thermal conditions. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to generate benzoyloxy radicals. It is often used in polymerization reactions but requires higher temperatures for decomposition.
2,2’-azobis(isobutyronitrile): This compound is structurally similar to 2,2’-azobis(2-methylpropionitrile) and also serves as a radical initiator. it has different thermal decomposition properties and is used in specific polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its efficient radical generation at moderate temperatures, making it a versatile and widely used compound in various scientific and industrial applications.
Propiedades
Número CAS |
84604-33-1 |
|---|---|
Fórmula molecular |
C20H22N4O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-ylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H22N4O3/c1-15(25)19(20(26)21-16-5-3-2-4-6-16)23-22-17-7-9-18(10-8-17)24-11-13-27-14-12-24/h2-10,19H,11-14H2,1H3,(H,21,26) |
Clave InChI |
CPMFUSJRVHGYCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)


